molecular formula C24H26FN3O3S B6516827 2-{[3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 899932-65-1

2-{[3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B6516827
CAS No.: 899932-65-1
M. Wt: 455.5 g/mol
InChI Key: KRWOJADJHVIDRW-UHFFFAOYSA-N
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Description

The compound 2-{[3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a structurally complex molecule featuring a diazaspiro[4.5]deca-1,3-diene core, a sulfanyl linker, and an acetamide group substituted with a 4-fluorophenyl moiety. Its design integrates multiple pharmacophoric elements:

  • 3,5-Dimethoxyphenyl group: Electron-rich aromatic system that may influence solubility and π-π stacking interactions.
  • 4-Fluorophenyl acetamide: Fluorine’s electronegativity and lipophilicity can modulate bioavailability and metabolic stability.

This compound belongs to a class of bioactive acetamide derivatives, which are frequently explored in drug discovery due to their diverse biological activities, including antimicrobial and enzyme inhibitory effects .

Properties

IUPAC Name

2-[[2-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3S/c1-30-19-12-16(13-20(14-19)31-2)22-23(28-24(27-22)10-4-3-5-11-24)32-15-21(29)26-18-8-6-17(25)7-9-18/h6-9,12-14H,3-5,10-11,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWOJADJHVIDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3(CCCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS Number: 899932-65-1) is a synthetic organic molecule belonging to the class of spiro compounds. Its unique structural features include a diazaspirodecene core and various substituents that may confer significant biological activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C24H26FN3O3S
  • Molecular Weight : 455.5 g/mol
  • Structure : The compound features a spirocyclic structure, which is critical for its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling and responses.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • A study demonstrated that spiro compounds can inhibit bacterial growth by disrupting cell wall synthesis and function .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity:

  • Cell Proliferation Inhibition : Several diazaspiro compounds have shown effectiveness in inhibiting cancer cell proliferation in vitro. This is often mediated through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties:

  • Cytokine Modulation : Similar compounds have been reported to modulate cytokine production, reducing inflammation in various models .

Case Studies

StudyFindings
Study 1Demonstrated significant inhibition of bacterial strains with a related spiro compound at concentrations as low as 10 µM.
Study 2Reported IC50 values for cancer cell lines indicating effective proliferation inhibition at concentrations ranging from 5 to 20 µM.
Study 3Found that compounds in the same class reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting anti-inflammatory potential.

Comparison with Similar Compounds

Key Observations :

  • Fluorine substitution (4-fluorophenyl) increases lipophilicity compared to methoxy or hydroxy groups, which may improve blood-brain barrier penetration .
  • The 3,5-dimethoxy arrangement creates a symmetric electronic environment, possibly favoring interactions with aromatic residues in enzyme active sites.

Analytical Profiling

  • NMR Spectroscopy : Substituent positioning (e.g., 3,5- vs. 3,4-dimethoxy) alters chemical shifts in regions sensitive to electronic environments (e.g., aromatic protons) .
  • LC-MS/MS : Molecular networking could differentiate the target compound from analogues via unique fragmentation patterns (e.g., diazaspiro ring cleavage) .
  • Crystallography : SHELXL-based refinement (e.g., for similar spiro compounds) would elucidate bond angles and packing motifs influenced by substituents .

Bioactivity and Structure-Activity Relationships (SAR)

  • Antimicrobial Potential: The acetamide moiety is associated with antimicrobial activity , but the diazaspiro ring may confer novel mechanisms of action compared to linear analogues.
  • Metabolic Stability : Fluorine substitution typically reduces oxidative metabolism, while methoxy groups may undergo demethylation, suggesting the target compound has a balanced metabolic profile .
  • Lumping Strategy : Compounds with similar substituents (e.g., dimethoxy/fluorophenyl groups) may be grouped for predictive modeling of physicochemical properties .

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